1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane
CAS No.: 886363-10-6
Cat. No.: VC3784423
Molecular Formula: C23H27N3O2
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886363-10-6 |
---|---|
Molecular Formula | C23H27N3O2 |
Molecular Weight | 377.5 g/mol |
IUPAC Name | benzyl N-[1-(1H-indol-3-yl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C23H27N3O2/c1-25(23(27)28-17-18-9-3-2-4-10-18)22(16-26-13-7-8-14-26)20-15-24-21-12-6-5-11-19(20)21/h2-6,9-12,15,22,24H,7-8,13-14,16-17H2,1H3 |
Standard InChI Key | KYMMYXGQKBCPRR-UHFFFAOYSA-N |
SMILES | CN(C(CN1CCCC1)C2=CNC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES | CN(C(CN1CCCC1)C2=CNC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The physical and chemical properties of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane are summarized in the following table:
The compound features three nitrogen atoms and two oxygen atoms, which contribute to its potential for hydrogen bonding and other intermolecular interactions. The presence of aromatic rings (indole and benzyl) suggests potential for π-π stacking interactions, while the pyrrolidine nitrogen would likely exhibit basic properties.
Nomenclature and Identification
Chemical Identifiers
Various chemical identifiers for 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane are essential for its precise identification in chemical databases and literature:
Alternative Names and Synonyms
The compound is known by several alternative names and synonyms:
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1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane
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Benzyl N-[1-(1H-indol-3-yl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate
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Benzyl (1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethyl)(methyl)carbamate
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BENZYL N-[1-(1H-INDOL-3-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N-METHYLCARBAMATE
Structural Analysis and Functional Groups
Key Structural Components
The structure of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane can be divided into several key functional components:
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Indole Moiety: The 3-substituted indole ring system provides a planar aromatic heterocycle with potential for hydrogen bonding through its NH group .
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Pyrrolidine Ring: A five-membered saturated heterocycle containing nitrogen, which contributes to the basicity of the molecule .
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Carbamate Group: The N-Cbz (N-benzyloxycarbonyl) protection group on the nitrogen atom, which is a common protecting group in organic synthesis and peptide chemistry .
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N-Methyl Substituent: A methyl group attached to the carbamate nitrogen, which affects the rotational properties of the C-N bond and the reactivity of the carbamate group .
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Connecting Carbon Chain: The ethylene bridge that connects the indole and pyrrolidine components, creating a specific spatial arrangement of the functional groups .
Structural Comparison with Related Compounds
It is instructive to compare the structure of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane with related compounds:
The structural differences between these compounds highlight the diversity of carbamate-protected amino derivatives with pyrrolidine substituents. The presence or absence of the indole group represents a significant structural variation that would be expected to substantially impact the physical, chemical, and potentially biological properties of these molecules.
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